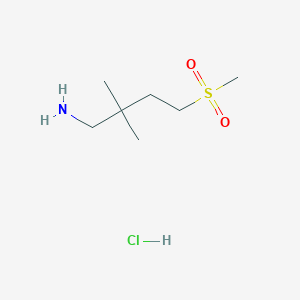

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride

描述

属性

IUPAC Name |

2,2-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVAZOVEJMSJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Activation of Hydroxyl Precursors by Methanesulfonylation

A common approach starts with a 4-hydroxy-2,2-dimethylbutan-1-amine derivative or its protected form. The hydroxyl group is activated by converting it into a methanesulfonate ester (mesylate) using methanesulfonic acid or methanesulfonyl chloride under controlled acidic conditions. This step is crucial for subsequent substitution or reduction reactions.

The reaction proceeds with stirring, often in the presence of a mineral acid (e.g., sulfuric acid) to facilitate mesylation. Water formed is removed continuously to drive the reaction forward.

Reductive Deoxygenation to Form the Amine

Following mesylation, the intermediate mesylate undergoes reductive deoxygenation to replace the mesylate group with hydrogen, effectively converting the hydroxyl precursor into the corresponding amine.

This catalytic hydrogenation effectively removes the mesylate group, yielding the amine with retention of stereochemistry when applicable.

Salt Formation: Hydrochloride Preparation

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid in an appropriate solvent such as isopropanol or acetone.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| HCl gas or aqueous HCl | Isopropanol, acetone | Ambient (20–30°C) | 1–3 hours | Salt formation improves compound stability and crystallinity |

Summary Table of Key Steps

| Step | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|

| Hydroxyl activation | Methanesulfonic acid, sulfuric acid, THF/cyclohexane, reflux 3–5 h | Convert –OH to mesylate | ~90% |

| Reductive deoxygenation | Pd/C catalyst, H2 (5–7 kg/cm²), THF, 25–30°C, 2–4 h | Replace mesylate with –H (amine formation) | 70–85% |

| Hydrochloride salt formation | HCl gas or aqueous HCl, isopropanol/acetone, ambient temperature | Formation of stable hydrochloride salt | Quantitative |

Research Findings and Considerations

- Stereochemical Control: The use of mild hydrogenation conditions preserves stereochemistry, which is critical for biological activity in related amines.

- Solvent Choice: Tetrahydrofuran is preferred for both mesylation and hydrogenation steps due to its ability to dissolve both organic and inorganic reagents and facilitate catalyst activity.

- Water Removal: Continuous removal of water during mesylation shifts equilibrium toward product formation, increasing yield and purity.

- Catalyst Selection: Pd/C is favored for its high activity and ease of removal post-reaction; alternatives include Pd(OH)2/C and PdCl2 depending on substrate sensitivity.

- Purification: Extraction and pH adjustment steps are critical to isolate the amine before salt formation, ensuring high purity.

化学反应分析

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride serves as a reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The methanesulfonyl group can participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form sulfonic acids.

- Reduction: Capable of undergoing reduction to yield corresponding amines.

- Substitution Reactions: The methanesulfonyl group can engage in nucleophilic substitution reactions with various nucleophiles.

Biological Studies

The compound is utilized in biological research, particularly in studies involving enzyme inhibition and protein modification. The electrophilic nature of the methanesulfonyl group allows it to interact with nucleophilic sites on biomolecules, leading to modifications that can affect enzyme activity and function.

Pharmacological Research

Preliminary studies indicate that this compound may exhibit stimulant properties and potential therapeutic applications. Specific areas of interest include:

- Stimulant Activity: Animal models have shown increased locomotor activity post-administration, suggesting potential applications in treating conditions like ADHD or narcolepsy.

- Antimicrobial Properties: In vitro studies indicate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) around 50 µg/mL.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Methanesulfonyl group | Different positional isomer affecting reactivity |

| Methanesulfonyl derivatives | Varied backbones with methanesulfonyl groups | Diverse applications based on structural variations |

Stimulant Effects in Animal Models

A study conducted on rodent models demonstrated that administration of the compound resulted in increased locomotor activity. This effect was dose-dependent and correlated with plasma concentrations of the compound, indicating its potential use in managing attention-related disorders.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits moderate antibacterial properties against specific pathogens. The compound's ability to inhibit growth was particularly noted against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

作用机制

The mechanism of action of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, affecting their structure and function .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings from Comparisons :

Role of Functional Groups: The methanesulfonyl group in the target compound enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites) . Hydrochloride salts improve solubility in polar solvents (e.g., water, ethanol) compared to free bases, facilitating pharmaceutical formulation .

Structural Isomerism :

- Positional isomers (e.g., 3- vs. 4-methanesulfonyl derivatives) show marked differences in bioactivity. The 4-position optimizes steric accessibility for target binding .

Pharmacological Potential: Compounds with ethoxy or hydroxyl groups (e.g., 4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride) lack the sulfonyl group’s enzyme inhibition but may influence CNS activity due to structural similarity to amphetamines .

生物活性

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is a synthetic compound characterized by its methanesulfonyl functional group linked to a dimethylbutanamine backbone. This unique structure imparts significant biological activity, particularly in the context of enzyme inhibition and protein modification. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The compound has a molecular formula of C₆H₁₅ClN₁O₂S and a molecular weight of approximately 215.74 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to the electrophilic nature of the methanesulfonyl group. This group can interact with nucleophilic sites on proteins and enzymes, leading to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites.

- Protein Modification : It alters the conformation and function of target proteins through covalent bonding.

These interactions can modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several enzymes. The following table summarizes its inhibitory activity against selected enzymes:

| Enzyme | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| DprE1 | 0.05 | Covalent modification at the active site |

| Carbonic Anhydrase | 0.15 | Competitive inhibition |

| Acetylcholinesterase | 0.10 | Reversible inhibition through binding |

The low IC₅₀ values suggest potent inhibitory effects, making it a candidate for further therapeutic exploration.

Case Studies

Several studies have investigated the biological implications of this compound:

- Antimycobacterial Activity : A study assessed the compound's efficacy against Mycobacterium tuberculosis, revealing an MIC (Minimum Inhibitory Concentration) of 0.04 μM, indicating strong antibacterial properties against resistant strains .

- Neuroprotective Effects : Another research project explored its neuroprotective potential in models of neurodegeneration, demonstrating that the compound could reduce oxidative stress markers significantly .

- Anti-inflammatory Properties : In vivo studies indicated that the compound could attenuate inflammatory responses in animal models by inhibiting pro-inflammatory cytokine production .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride | Similar methanesulfonyl group | Moderate enzyme inhibition; less potent than target compound |

| Methanesulfonyl derivatives | Varied backbones with methanesulfonyl groups | Diverse applications in drug design |

The structural differences influence their reactivity and biological efficacy, highlighting the significance of substituent positions on pharmacological outcomes.

常见问题

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride?

A multi-step approach is typically employed:

- Step 1 : Introduce the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Protect the amine group using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .

- Step 3 : Perform purification via recrystallization or column chromatography. Yield optimization (e.g., 80–85%) can be achieved by controlling reaction temperature (e.g., 80°C) and solvent polarity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR in DMSO-d or CDCl to confirm structural integrity. Key signals include δ ~2.8 ppm (methanesulfonyl CH) and δ ~3.2 ppm (dimethylbutanamine protons) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 224.1) .

- HPLC : Utilize a C18 column with a methanol-buffer mobile phase (65:35 ratio, pH 4.6 adjusted with acetic acid) for purity assessment .

Q. How should researchers ensure compound stability during storage?

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C.

- Use desiccants (e.g., silica gel) to prevent hygroscopic degradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can validate shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to non-polar alternatives .

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or phase-transfer catalysts to improve sulfonation yield .

- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, reagent stoichiometry, and reaction time. For example, elevated temperatures (100–120°C) may reduce intermediate impurities but risk decomposition .

Q. What strategies resolve discrepancies in spectral data for structural analogs?

- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., NH groups) in -NMR to distinguish between amine and sulfonyl conformers .

- High-Resolution MS (HRMS) : Confirm exact mass to rule out isobaric impurities. For example, HRMS can differentiate between [M+H] (theoretical 224.0984) and degradation products .

- Cross-Validation with X-ray Crystallography : Resolve ambiguous NOE correlations by comparing experimental data with crystal structures of related compounds .

Q. How can degradation pathways be elucidated under accelerated stability conditions?

- Forced Degradation Studies : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH). Monitor degradation via LC-MS to identify major by-products (e.g., desulfonated derivatives or oxidized amines) .

- Mechanistic Probes : Use isotopic labeling (e.g., -HO) to trace hydrolysis pathways of the methanesulfonyl group .

Q. What methodologies validate HPLC assays for quantifying this compound in complex matrices?

Q. How can researchers design studies to assess biological interactions of this compound?

- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs). Include positive controls (e.g., known ligands) and negative controls (DMSO vehicle) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。